Cas no 2703759-87-7 (3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione)

3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione structure
2703759-87-7 structure
商品名:3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione
CAS番号:2703759-87-7
MF:C19H22N4O5
メガワット:386.401784420013
CID:6191428
PubChem ID:165945788

3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione 化学的及び物理的性質

名前と識別子

    • EN300-36973180
    • 2703759-87-7
    • 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione
    • インチ: 1S/C19H22N4O5/c24-16-5-4-14(18(26)21-16)23-10-13-12(19(23)27)2-1-3-15(13)28-11-17(25)22-8-6-20-7-9-22/h1-3,14,20H,4-11H2,(H,21,24,26)
    • InChIKey: GLBSYYFOIPMFJU-UHFFFAOYSA-N
    • ほほえんだ: O(CC(N1CCNCC1)=O)C1=CC=CC2C(N(CC=21)C1C(NC(CC1)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 386.15901982g/mol
  • どういたいしつりょう: 386.15901982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 663
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 108Ų

3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-36973180-1.0g
3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione
2703759-87-7 95.0%
1.0g
$0.0 2025-03-18

3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione 関連文献

3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dioneに関する追加情報

Professional Introduction to Compound with CAS No 2703759-87-7 and Product Name: 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione

The compound identified by the CAS number 2703759-87-7 and the product name 3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including piperidine and isoindole moieties, which are known for their diverse biological activities.

Recent research in medicinal chemistry has highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. The presence of a piperazine ring in this compound suggests that it may exhibit properties such as enhanced solubility and improved bioavailability, which are critical factors in drug design. Furthermore, the isoindole scaffold is a versatile structural motif that has been extensively studied for its pharmacological potential. Isoindole derivatives are known to interact with various biological targets, making them promising candidates for the development of drugs targeting neurological disorders, cardiovascular diseases, and other conditions.

The specific substitution pattern in the molecule, particularly the 1-oxo group and the 2-(piperazin-1-yl)ethoxy moiety, contributes to the unique chemical and biological properties of this compound. The 1-oxo group, also known as an aldehyde or ketone derivative, is a common functional group in pharmaceuticals due to its ability to participate in hydrogen bonding and form stable complexes with biological targets. On the other hand, the piperazin-1-yl)ethoxy group introduces a secondary amine functionality, which is known to enhance binding affinity and selectivity. These structural features collectively contribute to the compound's potential as a lead molecule for further drug development.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. The compound under discussion may have implications in this area due to its structural similarity to known inhibitors of enzymes such as kinases and phosphodiesterases. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in tumor growth and progression. This potential makes it an attractive candidate for further investigation in oncology research.

Another area where this compound shows promise is in the treatment of neurological disorders. The piperazine ring is particularly relevant here, as it has been shown to interact with neurotransmitter receptors and ion channels. This interaction could potentially modulate neuronal activity and provide therapeutic benefits for conditions such as depression, anxiety, and epilepsy. Additionally, the isoindole moiety has been associated with neuroprotective properties in some studies. These combined features make this compound a compelling candidate for further exploration in neuropharmacology.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate compounds and confirming the structure of the final product. These analytical methods provide critical data for understanding the chemical behavior of the molecule and its potential interactions with biological targets.

Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological properties. In vitro assays are conducted to assess its binding affinity to target enzymes and receptors. Additionally, cell-based assays are performed to evaluate its ability to modulate cellular processes relevant to disease pathways. These studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications.

The next phase involves preclinical studies in animal models to evaluate safety and efficacy further. Pharmacokinetic studies determine how the compound is absorbed, distributed, metabolized, and excreted by the body. These studies are crucial for understanding how often the drug needs to be administered and what dosage regimen would be most effective. Additionally, toxicology studies assess any potential side effects or adverse reactions associated with long-term use.

If preclinical results are promising, clinical trials may be initiated to evaluate the compound's safety and efficacy in humans. Phase I trials focus on determining safe dosage ranges and identifying any side effects. Phase II trials assess how well the drug works in treating a specific condition compared to a placebo or existing treatments. Phase III trials involve larger groups of patients and provide more definitive evidence of efficacy before regulatory approval can be sought.

The regulatory landscape for new pharmaceuticals is stringent but well-defined. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require extensive documentation demonstrating safety and efficacy before approving a new drug for market use. This process ensures that patients receive only medications that have been thoroughly tested and proven effective.

In conclusion,3-{1-oxtro4-[20x020(piperazin1yIethoxy]-23dihydro-lHisoindol2yI)piperidine26dione represents a promising lead molecule with significant therapeutic potential across multiple disease areas including oncologyandneurologyThecompound'sstructuralfeaturesincludingthe piperazineandisoindolescaffolds alongwiththepresenceoffunctionalgroupssuchasthe 10x0group make it an attractive candidate for further drug developmentThe ongoing research intothiscompoundholdsgreatpromiseforthe future developmentofnoveltherapeuticagents that can improve patient outcomes

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量